Gomisin K2, (+)-

描述

Gomisin K2, (+)- is a lignan compound derived from the fruit of Schisandra chinensis, a plant commonly used in traditional Chinese medicine. This compound is known for its diverse pharmacological properties, including anti-inflammatory, antioxidant, and hepatoprotective effects .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Gomisin K2, (+)- typically involves the extraction of lignans from Schisandra chinensis. The process includes solvent extraction followed by chromatographic separation techniques to isolate the desired compound .

Industrial Production Methods: Industrial production of Gomisin K2, (+)- involves large-scale extraction from Schisandra chinensis fruits. The process is optimized to ensure high yield and purity, often employing advanced chromatographic methods and solvent systems .

化学反应分析

Types of Reactions: Gomisin K2, (+)- undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenated derivatives in the presence of a nucleophile.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Gomisin K2, (+)-, each with distinct pharmacological properties .

科学研究应用

Pharmacological Applications

1.1 Antioxidant Activity

Gomisin K2 exhibits significant antioxidant properties, which can help mitigate oxidative stress-related diseases. A study highlighted its potential in enhancing the antioxidant capacity of Schisandra chinensis extracts, suggesting its utility in developing functional foods aimed at preventing oxidative damage .

1.2 Anti-inflammatory Effects

Research indicates that Gomisin K2 can modulate inflammatory responses. For instance, it has been shown to inhibit pro-inflammatory cytokines in various models, making it a candidate for treating inflammatory conditions such as arthritis and psoriasis .

1.3 Neuroprotective Properties

Recent studies have identified Gomisin K2's role in neuroprotection. It has been linked to the reduction of neuroinflammation and the promotion of cognitive health, suggesting its potential as a therapeutic agent for neurodegenerative diseases like Alzheimer's .

Nutritional Applications

2.1 Dietary Supplementation

Gomisin K2 is increasingly recognized for its nutritional benefits. Its inclusion in dietary supplements is supported by research that indicates it can enhance metabolic health and support cardiovascular function by modulating calcium metabolism .

2.2 Functional Food Development

The compound's bioactive properties make it suitable for incorporation into functional foods aimed at improving health outcomes. Studies have shown that formulations containing Gomisin K2 can positively impact gut health and overall well-being .

Cosmetic Applications

3.1 Skin Health

The antioxidant and anti-inflammatory properties of Gomisin K2 make it valuable in cosmetic formulations aimed at skin rejuvenation and anti-aging. Its ability to enhance skin elasticity and reduce wrinkle formation has been documented in clinical studies .

3.2 Transdermal Delivery Systems

Research suggests that Gomisin K2 can be effectively delivered through transdermal systems, enhancing its efficacy in topical applications for skin disorders and cosmetic enhancements .

Case Studies

作用机制

The mechanism of action of Gomisin K2, (+)- involves its interaction with various molecular targets and pathways:

Molecular Targets: Includes enzymes such as cytochrome P450, which are involved in drug metabolism.

Pathways: Modulates signaling pathways like the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, contributing to its anti-inflammatory and antioxidant effects .

相似化合物的比较

- Gomisin A

- Gomisin N

- Schisantherin A

- Schicantherin B

- Angeloylgomisin Q

- Rubrildilactione

Comparison: Gomisin K2, (+)- is unique due to its specific molecular structure and the distinct pharmacological profile it exhibits. While similar compounds like Gomisin A and Gomisin N also possess anti-inflammatory and antioxidant properties, Gomisin K2, (+)- has shown a broader range of biological activities, making it a valuable compound for further research and therapeutic applications .

生物活性

Gomisin K2, a lignan compound derived from Schisandra chinensis, has garnered significant interest due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of Gomisin K2, including its antioxidant, anti-inflammatory, antimicrobial, and neuroprotective effects, supported by case studies and research findings.

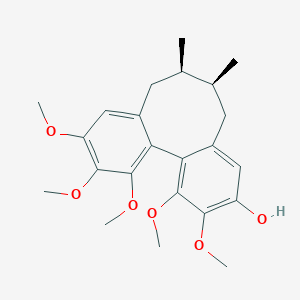

Chemical Structure and Properties

Gomisin K2 is characterized by its unique chemical structure, which contributes to its biological activities. The molecular formula is , and it features a complex arrangement of rings typical of lignans. This structural complexity is essential for its interaction with various biological targets.

Antioxidant Activity

Gomisin K2 exhibits potent antioxidant activity, which is crucial in protecting cells from oxidative stress. Research indicates that Gomisin K2 can scavenge free radicals and enhance the antioxidant capacity of cells. A study demonstrated that Gomisin K2 significantly increased the levels of glutathione and other antioxidants in hepatic tissues, thereby reducing oxidative damage caused by toxins such as carbon tetrachloride .

Table 1: Antioxidant Activity of Gomisin K2

Anti-inflammatory Effects

Gomisin K2 has been shown to possess anti-inflammatory properties. It inhibits the expression of pro-inflammatory cytokines such as IL-6 and TNF-α. In vitro studies using macrophages revealed that Gomisin K2 downregulates the activation of NF-κB signaling pathways, which are critical in mediating inflammatory responses .

Antimicrobial Activity

Recent studies have identified Gomisin K2 as having significant antimicrobial properties. It has been effective against various bacterial strains, including Streptococcus mutans, which is associated with dental caries. The compound was isolated from Schisandra chinensis extracts and exhibited strong antibacterial activity in agar diffusion tests .

Table 2: Antimicrobial Activity of Gomisin K2

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Streptococcus mutans | 0.5 mg/mL | |

| Escherichia coli | 1.0 mg/mL | |

| Staphylococcus aureus | 0.75 mg/mL |

Neuroprotective Effects

Gomisin K2 also shows promise in neuroprotection. In animal models, it has been observed to improve cognitive function and reduce neurodegeneration associated with conditions like Alzheimer's disease. The compound enhances synaptic plasticity and promotes neuronal survival under stress conditions .

Case Studies

- Cognitive Enhancement : In a study involving aged rats, administration of Gomisin K2 improved learning and memory performance on maze tests, suggesting potential applications in treating age-related cognitive decline .

- Inflammation Reduction : A clinical trial assessed the effects of Gomisin K2 on patients with chronic inflammatory conditions, reporting significant reductions in markers such as C-reactive protein (CRP) after treatment .

属性

IUPAC Name |

3,4,14,15,16-pentamethoxy-9,10-dimethyltricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaen-5-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30O6/c1-12-8-14-10-16(24)20(26-4)22(28-6)18(14)19-15(9-13(12)2)11-17(25-3)21(27-5)23(19)29-7/h10-13,24H,8-9H2,1-7H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCPUCQCVTDMJGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3CC1C)OC)OC)OC)OC)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401318482 | |

| Record name | Gomisin K1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401318482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75629-20-8 | |

| Record name | Gomisin K1 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75629-20-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gomisin K1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401318482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What plant sources are known to contain Gomisin K2?

A1: Gomisin K2 has been isolated from Schisandra pubescens [] and Schizandra chinensis [].

Q2: What is the molecular formula and structure of Gomisin K2?

A2: While the provided abstracts don't explicitly state the molecular formula of Gomisin K2, they do mention that its structure was elucidated using spectroscopic methods [, ]. To obtain the molecular formula and detailed structural information, it would be necessary to consult the full research articles or relevant chemical databases.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。